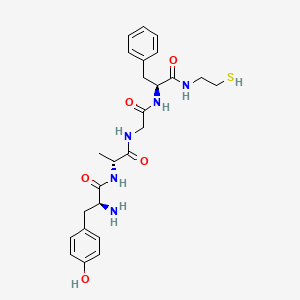

Enkephalin, ala(2)-cysteamine(5)-

Description

Properties

CAS No. |

99043-51-3 |

|---|---|

Molecular Formula |

C25H33N5O5S |

Molecular Weight |

515.6 g/mol |

IUPAC Name |

(2S)-2-amino-3-(4-hydroxyphenyl)-N-[(2R)-1-oxo-1-[[2-oxo-2-[[(2S)-1-oxo-3-phenyl-1-(2-sulfanylethylamino)propan-2-yl]amino]ethyl]amino]propan-2-yl]propanamide |

InChI |

InChI=1S/C25H33N5O5S/c1-16(29-24(34)20(26)13-18-7-9-19(31)10-8-18)23(33)28-15-22(32)30-21(25(35)27-11-12-36)14-17-5-3-2-4-6-17/h2-10,16,20-21,31,36H,11-15,26H2,1H3,(H,27,35)(H,28,33)(H,29,34)(H,30,32)/t16-,20+,21+/m1/s1 |

InChI Key |

LWSZMCRBFFKEHM-CZAAIQMYSA-N |

Isomeric SMILES |

C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCCS)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |

Canonical SMILES |

CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NCCS)NC(=O)C(CC2=CC=C(C=C2)O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Enkephalin, Ala 2 Cysteamine 5

Solid-Phase Peptide Synthesis Strategies

The construction of the linear peptide backbone of Enkephalin, ala(2)-cysteamine(5)- is achieved through solid-phase peptide synthesis, predominantly utilizing the fluorenylmethyloxycarbonyl (Fmoc) protective group strategy. This method involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid resin.

Fmoc Protocol Adaptations for Thiol-Containing Residues

The presence of a thiol group in the C-terminal cysteamine (B1669678) residue necessitates specific adaptations to the standard Fmoc protocol to prevent undesirable side reactions, such as oxidation and disulfide bond formation, during synthesis. The choice of a suitable protecting group for the thiol functionality of cysteamine is critical. Acid-labile protecting groups like trityl (Trt) are commonly employed as they can be cleaved simultaneously with the peptide from the resin under acidic conditions.

Furthermore, the basic conditions required for Fmoc group removal (typically using piperidine) can promote side reactions involving the thiol group. To mitigate this, optimized deprotection times and the use of alternative, less nucleophilic bases may be considered. rsc.org Careful selection of scavengers during the final cleavage from the resin is also crucial to prevent the reattachment of protecting groups and to protect the free thiol.

Coupling Reagents and Reaction Monitoring Techniques

The efficiency of peptide bond formation is highly dependent on the choice of coupling reagents. For the synthesis of Enkephalin, ala(2)-cysteamine(5)-, a variety of coupling reagents can be employed. Carbodiimides such as N,N'-diisopropylcarbodiimide (DIC) in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure are frequently used to minimize racemization. rsc.org Phosphonium and aminium/uronium salt-based reagents, for instance, Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), offer high coupling efficiency, particularly for sterically hindered amino acids. researchgate.net

Table 1: Common Coupling Reagents for Solid-Phase Peptide Synthesis

| Reagent Class | Examples | Additive (if required) | Key Features |

| Carbodiimides | DIC, DCC | HOBt, Oxyma Pure | Cost-effective, widely used. |

| Phosphonium Salts | PyBOP, PyAOP | - | High coupling efficiency, low racemization. |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, COMU | - | Rapid coupling, suitable for difficult sequences. |

Continuous monitoring of the coupling and deprotection steps is essential to ensure the synthesis of the desired peptide with high purity. Several qualitative and quantitative methods are available:

Kaiser Test (Ninhydrin Test): This colorimetric test detects the presence of free primary amines on the resin. A positive result (blue color) after a coupling step indicates an incomplete reaction. researchgate.net

Chloranil Test: This test is used to detect secondary amines, such as the N-terminal proline, where the Kaiser test is unreliable.

Real-time Monitoring: Advanced techniques such as monitoring pressure changes in a variable bed flow reactor can provide real-time data on resin swelling, which correlates with coupling efficiency and potential on-resin aggregation. rsc.org Spectroscopic methods, including UV-Vis and refractive index measurements, can also be employed for online monitoring of the concentration of reagents and byproducts in the reaction flow-through. digitellinc.com

Specific Procedures for Incorporating Cysteamine and Thioethylglycine Analogs

The incorporation of cysteamine at the C-terminus of the enkephalin analog requires a specific synthetic strategy. One approach involves the initial attachment of the penultimate amino acid (in this case, Alanine) to the resin, followed by the solution-phase coupling of a protected cysteamine derivative before the final cleavage. Alternatively, a pre-loaded resin with protected cysteamine can be utilized.

For the synthesis of analogs containing N-(2-thioethyl)glycine, a submonomeric approach on the solid phase can be employed. This involves the sequential reaction of bromoacetic acid followed by a protected cysteamine derivative with the N-terminus of the growing peptide chain. researchgate.net This method allows for the direct incorporation of the thioethylglycine moiety into the peptide backbone. A one-pot method for peptide cleavage and cyclization involving an N,S-acyl shift of an N-2-[thioethyl]glycine residue has also been reported, which could be adapted for the synthesis of cyclic analogs. researchgate.netnih.govnih.govacs.org

Post-Synthetic Modification and Cyclization Techniques

Following the successful solid-phase synthesis of the linear Enkephalin, ala(2)-cysteamine(5)- precursor, post-synthetic modifications are often performed to introduce conformational constraints, which can lead to enhanced receptor selectivity and metabolic stability.

Stapling Procedures for Enhanced Structural Stability

Peptide stapling involves the introduction of a chemical brace to lock the peptide into a specific secondary structure, often an α-helix. While enkephalins are generally considered to have a more flexible β-turn conformation, stapling techniques can be adapted to constrain the peptide backbone. For enkephalin analogs, stapling can be achieved by incorporating unnatural amino acids with reactive side chains at appropriate positions, which are then cross-linked. For instance, replacing glycine (B1666218) residues with N-(2-thioethyl)glycines allows for cyclization using bifunctional reagents like hexafluorobenzene, creating a "stapled" structure. nih.gov

Dimerization Strategies Utilizing Cysteamine and Cystamine (B1669676) Linkages

The presence of the C-terminal cysteamine provides a reactive handle for dimerization through the formation of a disulfide bond. The monomeric thiol-containing enkephalin analog can be oxidized to form a homodimer linked by a disulfide bridge. nih.gov This can be achieved through air oxidation in a suitable buffer or by using mild oxidizing agents.

Alternatively, a cystamine-enkephalin dimer can be synthesized, where two enkephalin molecules are cross-linked through a cystamine moiety. nih.gov This strategy involves coupling the C-terminal carboxyl group of the enkephalin peptide to both amino groups of cystamine. Such dimeric structures have been shown to exhibit increased affinity for opioid receptors, potentially due to simultaneous interaction with two binding sites. nih.gov The formation of these disulfide-linked dimers can be monitored by techniques such as mass spectrometry and HPLC. stackexchange.com

Purification and Characterization Techniques in Synthesis

The successful synthesis of Enkephalin, ala(2)-cysteamine(5)-, a thiol-containing analog of the endogenous opioid peptide enkephalin, is critically dependent on robust methods for its purification and subsequent structural confirmation. Following the solid-phase or solution-phase synthesis, the crude peptide product is typically a heterogeneous mixture containing the desired compound along with deletion sequences, incompletely deprotected peptides, and other side-products. Therefore, a multi-step approach involving sophisticated analytical techniques is essential to isolate the target peptide and verify its identity, purity, and conformational integrity.

Preparative Reversed-Phase High-Performance Liquid Chromatography (HPLC)

Preparative reversed-phase high-performance liquid chromatography (RP-HPLC) is the cornerstone for the purification of synthetic peptides like Enkephalin, ala(2)-cysteamine(5)-. This technique separates molecules based on their hydrophobicity. The crude peptide mixture is loaded onto a column packed with a nonpolar stationary phase (e.g., C8 or C18 silica), and a mobile phase with a gradient of increasing organic solvent (typically acetonitrile) is used for elution.

The high resolving power of RP-HPLC allows for the separation of the target peptide from closely related impurities. hplc.eu For peptide purification, optimizing the gradient slope is crucial; a shallower gradient generally leads to better resolution between components. hplc.eu The choice of an appropriate ion-pairing agent, such as trifluoroacetic acid (TFA), in the mobile phase is also standard practice. TFA helps to improve peak shape and resolution by forming neutral ion pairs with the charged groups on the peptide. hplc.eunih.gov In the synthesis of thiol-containing enkephalin analogs, RP-HPLC is employed as the final purification step to ensure a high degree of homogeneity of the monomeric thiol product before any subsequent dimerization. nih.govnih.gov

The efficiency of the purification is monitored by collecting fractions and analyzing them for purity. Semi-preparative columns are often the choice for laboratory-scale purification, demonstrating excellent performance over a wide range of sample loads. nih.gov

Table 1: Typical Parameters for Preparative RP-HPLC Purification of Enkephalin Analogs

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Column | C8 or C18 semi-preparative (e.g., 250 x 9.4 mm) | Provides a hydrophobic stationary phase for separation. |

| Mobile Phase A | 0.1% - 0.2% Trifluoroacetic Acid (TFA) in Water | Acidic aqueous phase to protonate silanols and peptide functional groups. |

| Mobile Phase B | 0.1% - 0.2% TFA in Acetonitrile | Organic modifier to elute the peptide by increasing mobile phase hydrophobicity. |

| Gradient | Linear gradient of increasing Mobile Phase B (e.g., 1%/min) | To elute components based on their hydrophobicity, allowing for separation. |

| Flow Rate | Dependent on column diameter (e.g., 2-4 mL/min for 9.4 mm I.D.) | To ensure optimal separation and peak resolution. |

| Detection | UV absorbance at 215-230 nm and 280 nm | Detection of the peptide backbone (215-230 nm) and aromatic residues like Tyrosine (280 nm). |

Mass Spectrometry (ESI-MS, ESI-MS/MS, LC-MS) for Product Identity Confirmation

Mass spectrometry (MS) is an indispensable tool for the unambiguous confirmation of the molecular identity of synthetic peptides. taylorfrancis.com For Enkephalin, ala(2)-cysteamine(5)-, electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight of the purified product. This soft ionization technique is well-suited for analyzing biomolecules like peptides, as it minimizes fragmentation and typically produces protonated molecular ions [M+H]+. The experimentally observed mass is then compared to the theoretically calculated mass of the peptide's elemental composition to confirm its identity.

Liquid chromatography-mass spectrometry (LC-MS), which couples the separation power of HPLC with the detection capabilities of MS, is used to analyze the purity of the fractions collected during preparative HPLC. This allows for the precise identification of the peak corresponding to the desired product.

For further structural elucidation, tandem mass spectrometry (ESI-MS/MS) can be employed. In this technique, the [M+H]+ ion of the peptide is selected and subjected to collision-induced dissociation (CID). This process fragments the peptide backbone at the amide bonds, producing a series of characteristic b- and y-ions. The resulting fragmentation pattern provides sequence-specific information, confirming the correct order of amino acids and the presence of the C-terminal cysteamine modification.

Table 2: Mass Spectrometry Data for Enkephalin, ala(2)-cysteamine(5)-

| Analysis | Expected Result | Purpose |

|---|---|---|

| Calculated Monoisotopic Mass | C29H39N7O5S | Provides the theoretical mass for comparison. |

| ESI-MS | Peak corresponding to [M+H]+ | Confirms the molecular weight of the intact peptide. |

| ESI-MS/MS | Fragmentation pattern (b- and y-ions) consistent with the sequence Tyr-Ala-Gly-Phe-Cysteamine | Confirms the amino acid sequence and the identity of the C-terminal modification. |

Ultraviolet and Circular Dichroism Spectroscopy (LC-UV, CD) for Purity and Conformational Analysis

Ultraviolet (UV) spectroscopy is routinely used in conjunction with HPLC (LC-UV) for both the detection and purity assessment of Enkephalin, ala(2)-cysteamine(5)-. Peptides absorb UV light due to the presence of peptide bonds (around 190-230 nm) and aromatic amino acid side chains. The tyrosine residue in the enkephalin sequence exhibits a characteristic absorbance maximum at approximately 275-280 nm. Purity can be assessed by examining the UV chromatogram for extraneous peaks. The ratio of absorbance at different wavelengths can also provide an indication of purity.

Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure and conformational properties of peptides in solution. CD measures the differential absorption of left and right circularly polarized light. mdpi.com

Far-UV CD (190-250 nm): This region is sensitive to the conformation of the peptide backbone. The CD spectrum in this range can provide information on the presence of ordered secondary structures like α-helices, β-sheets, or turns, versus a random coil conformation. nih.govbham.ac.uk

Near-UV CD (250-350 nm): This region is sensitive to the environment of the aromatic side chains (Tyrosine and Phenylalanine). mdpi.comnih.gov Changes in the near-UV CD spectrum can indicate specific tertiary folding or conformational changes that affect the orientation of these aromatic residues. mdpi.com

Table 3: Spectroscopic Analysis of Enkephalin Analogs

| Technique | Wavelength Range | Information Obtained |

|---|---|---|

| LC-UV | 215 nm, 280 nm | Detection during HPLC, estimation of purity, and quantification. |

| Far-UV CD | 190 - 250 nm | Information on the peptide backbone conformation and secondary structure (e.g., β-turns, random coil). |

| Near-UV CD | 250 - 350 nm | Information on the local environment and orientation of aromatic side chains (Tyr, Phe), indicative of tertiary structure. |

Pharmacological Characterization and Receptor Interaction Dynamics

Opioid Receptor Binding Affinities and Selectivity

The interaction of Enkephalin, ala(2)-cysteamine(5)- with opioid receptors has been primarily characterized through in vitro binding assays, providing insights into its affinity and selectivity profile.

Competitive Radioligand Binding Assays using Rat Brain Membranes

Competitive radioligand binding assays utilizing rat brain membranes have been instrumental in elucidating the binding properties of Enkephalin, ala(2)-cysteamine(5)-. These assays measure the ability of the compound to displace a radiolabeled ligand from opioid receptors. Studies have demonstrated that this thiol-containing enkephalin analog and its dimeric form can effectively bind to opioid receptors in this preparation. nih.gov The use of rat brain membranes provides a physiologically relevant environment containing a natural distribution of opioid receptor subtypes. nih.gov

Comparative Affinities for Mu (µ) and Delta (δ) Opioid Receptors

Interactive Table: Comparative Opioid Receptor Binding Affinities of Thiol-Containing Enkephalin Analogs

| Compound | µ-Opioid Receptor Affinity (IC50/Ki, nM) | δ-Opioid Receptor Affinity (IC50/Ki, nM) | Receptor Selectivity (µ/δ) |

| [D-Ala2, cysteamine (B1669678) 5]enkephalin | Data not available | Data not available | Data not available |

| Dimeric [D-Ala2, cysteamine 5]enkephalin | Very potent nih.gov | Very potent nih.gov | Data not available |

| [D-Ala2,Leu5,cysteamine6]enkephalin | ~4-5 fold lower than dimer nih.gov | ~4-5 fold lower than dimer nih.gov | Data not available |

| [D-Ala2,D-Leu5]enkephalin (DADLE) | 13.8 | 2.06 | 6.7 |

Note: Specific IC50/Ki values for [D-Ala2, cysteamine 5]enkephalin and its dimer were not available in the searched sources. The table reflects qualitative descriptions and comparative data where found.

Analysis of Dimerization Effects on Receptor Binding Potency

A key finding in the study of C-terminally modified enkephalins is the significant enhancement of binding potency upon dimerization. The dimeric analog of Enkephalin, ala(2)-cysteamine(5)-, formed through a disulfide bridge, is reported to be exceptionally potent in both µ and δ receptor binding assays. nih.gov This increased potency is also observed in a similar analog, a cystamine-enkephalin dimer, which was found to be approximately four to five times more potent than its corresponding reduced thiol-monomer, [D-Ala2,Leu5,cysteamine6]enkephalin, at both µ and δ receptors. nih.gov This suggests that the dimeric structure may allow for simultaneous or cooperative interactions with two receptor binding sites, leading to a marked increase in affinity. nih.gov

Structure-Activity Relationships (SAR) of Cysteamine Modification

The introduction of a cysteamine residue at the C-terminus of the enkephalin peptide chain imparts unique chemical properties that govern its interaction with opioid receptors.

Role of Thiol Group at Position 5 (C-Terminus) in Receptor Interaction

The presence of the thiol (-SH) group at the C-terminus is a critical determinant of the pharmacological activity of Enkephalin, ala(2)-cysteamine(5)-. It has been proposed that this thiol group may interact with a corresponding essential thiol group within the µ-opioid receptor. nih.gov This potential for covalent or strong non-covalent interaction could contribute to the binding affinity of the analog. Conversely, it has been suggested that a postulated metal-ion site in the δ-receptor binding site does not appear to interact with the C-terminal thiol group of this enkephalin analog. nih.gov

Comparison with other Thiol-Containing Enkephalin Analogs (e.g., Cys6, Leu(CH2SH)5)

The pharmacological profile of Enkephalin, ala(2)-cysteamine(5)- can be further understood by comparing it with other enkephalin analogs that also feature a C-terminal thiol modification.

[D-Ala2,Leu5,Cys6]enkephalin (DALCE): This analog, with a cysteine residue at position 6, has been shown to bind with high affinity to δ-receptors and moderate affinity to µ-receptors.

[D-Ala2, Leu(CH2SH)5]enkephalin: An analog where the C-terminal leucine (B10760876) is replaced by leucinthiol, which also possesses a thiol group, has been synthesized as a probe for essential thiol groups in opioid receptors. This compound has demonstrated a high affinity for µ-opioid receptors.

These comparisons highlight how the specific nature and placement of the thiol-containing moiety at the C-terminus can influence receptor affinity and selectivity. The cysteamine modification in Enkephalin, ala(2)-cysteamine(5)- provides a distinct structural context for the thiol group, influencing its interaction with the receptor binding pocket.

Impact of D-Alanine at Position 2 on Receptor Recognition and Stability

The substitution of the naturally occurring glycine (B1666218) residue at position 2 with D-alanine is a pivotal modification in the design of potent and stable enkephalin analogs. Endogenous enkephalins are susceptible to rapid degradation by enzymes, which limits their therapeutic potential. google.com The incorporation of a D-amino acid, such as D-alanine, at the second position is a well-established strategy in peptide chemistry to confer resistance against enzymatic cleavage.

This structural alteration significantly enhances the proteolytic stability of the peptide compared to its native counterparts. The increased stability allows for a more sustained interaction with opioid receptors, leading to a more potent and prolonged biological effect. Research on other D-Ala2 substituted enkephalin analogs has demonstrated their pronounced stability against degradation by enzymes like carboxypeptidase Y. nih.gov This enhanced stability is a critical factor in the compound's ability to effectively engage with and modulate opioid receptors.

Molecular Mechanisms of Receptor Activation and Signaling

G-Protein Coupled Receptor (GPCR) Interaction and Coupling

Enkephalin, ala(2)-cysteamine(5)- exerts its physiological effects by binding to and activating opioid receptors, which belong to the large superfamily of G-protein coupled receptors (GPCRs). wikipedia.org GPCRs are integral membrane proteins characterized by seven transmembrane domains that detect extracellular signals and initiate intracellular responses. wikipedia.org The binding of a ligand, or agonist, to a GPCR induces conformational changes within the receptor, which in turn activates associated intracellular G-proteins. wikipedia.org These heterotrimeric G-proteins, composed of α, β, and γ subunits, then modulate the activity of various downstream effector proteins and second messenger systems. plos.org

Studies on Enkephalin, ala(2)-cysteamine(5)- and its dimeric form have been conducted to evaluate their binding characteristics at opioid receptors. Radioligand binding assays using rat brain membranes showed that the dimeric version of the analog is highly potent in both µ (mu) and δ (delta) opioid receptor assays. nih.gov A related analog, [D-Ala2,Leu5,cysteamine6] enkephalin, demonstrated that its dimeric form had a four to five-fold greater affinity for both µ and δ receptors compared to its monomeric form, suggesting a potential simultaneous interaction with two receptor binding sites. nih.gov This highlights the importance of the C-terminal modification in receptor interaction.

| Compound | Receptor Target | Key Finding | Reference |

|---|---|---|---|

| Dimeric [D-Ala2, cysteamine 5]enkephalin | µ and δ opioid receptors | Demonstrated high potency in binding assays. | nih.gov |

| Dimeric [D-Ala2,Leu5,cysteamine6] enkephalin | µ and δ opioid receptors | Showed a 4-5 fold increase in affinity compared to its monomer. | nih.gov |

Modulation of Intracellular Signaling Pathways (e.g., Adenylyl Cyclase Inhibition, ERK1/2 Phosphorylation)

Upon binding to opioid receptors, Enkephalin, ala(2)-cysteamine(5)- triggers a cascade of intracellular signaling events. A primary mechanism of opioid receptor signaling is the inhibition of adenylyl cyclase, an enzyme responsible for converting ATP into cyclic AMP (cAMP). researchgate.netfrontiersin.org The reduction in intracellular cAMP levels affects the activity of cAMP-dependent protein kinases, such as Protein Kinase A (PKA). nih.govmdpi.com

The modulation of the adenylyl cyclase/cAMP pathway is interconnected with other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway. Specifically, the activation of opioid receptors can lead to the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). researchgate.netnih.gov The inhibition of the PKA pathway has been implicated as a significant contributor to the activation of ERK by other GPCRs. nih.gov For instance, studies using the µ-receptor agonist DAMGO ([d-Ala(2),MePhe(4),Gly(5)-ol]enkephalin) have shown that it potently inhibits adenylyl cyclase and activates the MAPK pathway. researchgate.net This suggests that Enkephalin, ala(2)-cysteamine(5)-, through its interaction with opioid receptors, likely utilizes similar pathways to exert its effects.

| Signaling Molecule/Pathway | Effect of Receptor Activation | Downstream Consequence | Reference |

|---|---|---|---|

| Adenylyl Cyclase | Inhibition | Decreased production of cAMP. | researchgate.netfrontiersin.org |

| ERK1/2 | Phosphorylation (Activation) | Modulation of gene transcription and cellular processes. | nih.govnih.gov |

Role in Regulating Ion Channel Activity (e.g., Ca2+ Influx Inhibition)

A crucial aspect of opioid receptor signaling involves the modulation of ion channel activity, particularly calcium (Ca2+) channels. Enkephalin analogs are known to cause presynaptic inhibition by reducing the influx of Ca2+ into nerve terminals. jneurosci.org This decrease in intracellular Ca2+ concentration interferes with the release of neurotransmitters.

Research has demonstrated that enkephalins can decrease the Ca2+ component of the action potential in neuronal cells. jneurosci.org This neuromodulatory action primarily occurs at the level of voltage-sensitive Ca2+ channels, with a particular effect on N-type channels. jneurosci.org The activation of opioid GPCRs leads to the inhibition of these channels, thereby regulating neuronal excitability and communication. nih.gov This mechanism is a key component of the physiological effects mediated by enkephalin analogs.

Investigating Biased Agonism Profiles

The concept of biased agonism, where a ligand can preferentially activate specific downstream signaling pathways over others at the same receptor, is an area of intense research in pharmacology. This phenomenon suggests that ligands can stabilize distinct receptor conformations, leading to a biased or selective engagement of intracellular signaling partners, such as G-proteins versus β-arrestins. wikipedia.org

For enkephalin analogs, understanding their biased agonism profiles is crucial for elucidating the molecular basis of their specific physiological effects. While the specific biased agonism profile of Enkephalin, ala(2)-cysteamine(5)- has not been extensively detailed, the investigation into how this and other analogs produce distinct downstream effects remains a key research objective. The development of such biased agonists could offer more refined therapeutic tools with potentially fewer side effects.

Receptor-Ligand Structural Elucidation

Understanding the structural basis of the interaction between Enkephalin, ala(2)-cysteamine(5)- and its receptor is fundamental to rational drug design. The presence of a cysteamine residue, which contains a thiol group (-SH), at the C-terminus makes this analog a valuable probe for studying the structural elements of opioid receptors. nih.gov

Research utilizing [D-Ala2, cysteamine 5]enkephalin has provided insights into the ligand-binding pocket of the µ-opioid receptor. These studies suggest that the µ-receptor contains an essential thiol group, likely from a cysteine residue, which may form an interaction with the thiol group of the cysteamine at the C-terminus of the ligand. nih.gov This potential disulfide exchange or interaction could be a key determinant of its binding and activity. Furthermore, the same study indicated the absence of a postulated metal-ion site within the delta (δ) receptor binding site, challenging previous hypotheses. nih.gov Affinity labeling studies with related thiol-containing enkephalin analogs have also been employed to identify specific cysteine residues within the opioid receptor structure that are crucial for ligand binding. researchgate.net

Probing Essential Thiol Groups within Opioid Receptor Binding Sites

The strategic substitution of the C-terminal residue with cysteamine introduces a thiol (-SH) group, transforming the enkephalin analog into a reactive probe. This modification has been instrumental in identifying and characterizing the presence of accessible and functionally significant thiol groups within the binding pockets of opioid receptors.

Research utilizing [D-Ala2, cysteamine 5]enkephalin in radioligand receptor binding assays with rat brain membranes has provided compelling evidence for the existence of an essential thiol group within the µ-opioid receptor. nih.gov A comparison of the receptor affinities of this thiol-containing enkephalin with standard µ- and δ-receptor specific ligands suggested a direct interaction between the thiol group of the analog and a corresponding thiol group on the µ-receptor. nih.gov This interaction is thought to contribute to the binding affinity and selectivity of the ligand.

Further studies employing S-activated opioid peptides, where the thiol groups of molecules like cysteamine are activated by a 3-nitro-2-pyridinesulphenyl (Npys) group, have reinforced these findings. These activated analogs form mixed disulfides that are highly reactive towards free thiol groups. When incubated with rat brain membrane preparations, these S-activated enkephalins were found to label µ-opioid receptors in a dose-dependent manner. nih.gov This covalent labeling strongly suggests that the targeted thiol group is located within the ligand-binding site of the receptor protein itself, rather than on associated proteins like G-proteins. nih.gov

The specificity of this interaction is noteworthy. While the µ-receptor appears to possess an essential thiol group, similar evidence is lacking for the δ-receptor, suggesting structural differences in the binding sites of these two receptor subtypes. nih.gov The table below summarizes the key findings from these probing studies.

| Compound | Receptor Target | Key Finding | Implication |

| [D-Ala2, cysteamine 5]enkephalin | µ-opioid receptor | Suggests interaction with an essential thiol group. nih.gov | Highlights a specific structural feature of the µ-receptor binding site. nih.gov |

| S-activated enkephalin analogs | µ-opioid receptor | Covalently labels a thiol group within the binding site. nih.gov | Confirms the presence and accessibility of a thiol group for ligand interaction. nih.gov |

| [D-Ala2, cysteamine 5]enkephalin | δ-opioid receptor | No evidence for interaction with a metal-ion site. nih.gov | Suggests the absence of a key structural element present in other receptor types. nih.gov |

Insights into Ligand-Binding Site Conformational Changes

The interaction of Enkephalin, ala(2)-cysteamine(5)- and its derivatives with opioid receptors provides valuable insights into the dynamic nature of the ligand-binding process, particularly the conformational changes that occur upon ligand binding. The concept of "induced fit" is central to this understanding, where both the ligand and the receptor may undergo conformational adjustments to achieve an optimal binding orientation.

The covalent and irreversible nature of the binding of thiol-reactive enkephalin analogs offers a unique window into these conformational shifts. The formation of a disulfide bond between the ligand and the receptor effectively "locks" the receptor in a specific conformation. By studying the functional consequences of this irreversible binding, researchers can infer the nature of the conformational state induced by the ligand. For instance, the covalent binding of certain enkephalin analogs to the µ-opioid receptor has been shown to result in a persistent activation of the receptor, suggesting that the induced conformation is the active state.

While direct visualization of the precise conformational changes induced by Enkephalin, ala(2)-cysteamine(5)- is challenging, the principles of covalent labeling combined with computational modeling provide a framework for understanding these dynamics. The flexibility of the enkephalin molecule allows it to adopt various conformations in solution. However, for effective binding and subsequent covalent interaction, it must adopt a conformation that is complementary to the binding pocket of the receptor. The act of binding itself, particularly the formation of a covalent bond, can further stabilize a specific receptor conformation.

The table below outlines the conceptual insights gained from the use of such probes.

| Probe Type | Interaction Mechanism | Insight into Conformational Change |

| Thiol-reactive enkephalin analogs | Covalent disulfide bond formation with a receptor thiol group. | "Traps" the receptor in a ligand-bound conformation, allowing for the study of the functional consequences of this specific state. |

| Flexible peptide ligands | Adopts a specific conformation upon binding ("induced fit"). | The necessity of a complementary shape for binding implies that conformational adjustments of both ligand and receptor are likely. |

Preclinical Biological and Physiological Effects

A review of available scientific literature indicates that specific preclinical data on the in vivo physiological effects of Enkephalin, ala(2)-cysteamine(5)-, are limited. Research has primarily focused on its synthesis and basic receptor binding characteristics rather than its functional effects in animal or cellular models.

While the central nervous system activity of many enkephalin analogs has been characterized, specific studies detailing the neurobiological actions of Enkephalin, ala(2)-cysteamine(5)-, are not extensively covered in the available literature. Initial research from 1988 focused on using this thiol-containing analog as a probe to understand the structure of opiate receptors. nih.gov

In radioligand receptor binding assays using rat brain membranes, the dimeric form of Enkephalin, ala(2)-cysteamine(5)-, was found to be highly potent in assays for both mu (μ) and delta (δ) opioid receptors. nih.gov A comparison of the receptor affinities of the monomeric thiol-containing enkephalin with standard receptor-specific ligands led researchers to suggest that the μ-opioid receptor contains an essential thiol group. nih.gov This receptor-based thiol group may interact with the thiol group located at the C-terminus of the Enkephalin, ala(2)-cysteamine(5)- analog. nih.gov The study also noted that a metal-ion site, which had been postulated for delta receptors, did not appear to be present in the delta binding site. nih.gov

Detailed studies and specific data on the analgesic effects of Enkephalin, ala(2)-cysteamine(5)- in animal models, or its specific mechanisms of modulating nociceptive signals in pathways such as the dorsal horn, were not found in the reviewed scientific literature.

Information regarding the characterization of Enkephalin, ala(2)-cysteamine(5)- as a short-term agonist or long-term antagonist in behavioral assays is not available in the reviewed search results.

No studies were identified that specifically investigated the capacity of Enkephalin, ala(2)-cysteamine(5)- to protect against cellular damage, such as gentamicin-induced kidney cell death.

The role of Enkephalin, ala(2)-cysteamine(5)- in promoting neuronal and organ survival has not been specifically documented in the available scientific literature.

Effects on Emotional Regulation and Stress Response

Enkephalins, as a class of endogenous opioid peptides, are integral to the modulation of emotional states and the body's response to stress. nih.gov They exert their influence through interactions with opioid receptors located throughout the central and peripheral nervous systems. nih.gov The mood-altering effects of enkephalins are often linked to their ability to alleviate pain, producing effects similar to exogenous opioids. nih.gov

A key mechanism through which enkephalins regulate stress is by modulating the hypothalamic-pituitary-adrenal (HPA) axis. nih.gov Specifically, they can inhibit the secretion of corticotropin-releasing factor (CRF) in the paraventricular nucleus of the hypothalamus, which in turn regulates the stress response. nih.gov Furthermore, enkephalins play a role in the brain's reward pathways, influencing feelings of pleasure and reinforcement, which can impact emotional states. nih.gov Studies have shown that stress can influence the activity of enkephalin-degrading enzymes, suggesting a dynamic interplay between stress and the enkephalinergic system. researchgate.net

Influence on Motor Control

The enkephalinergic system is also involved in the regulation of motor control. nih.gov Enkephalins are found in key motor areas of the brain, including the globus pallidus, caudate nucleus, and substantia nigra. nih.gov The motor symptoms associated with conditions like Huntington's disease are linked to impairments in the basal ganglia pathways where enkephalin is a key neurotransmitter. mdpi.com Specifically, the indirect pathway of the basal ganglia utilizes enkephalin, and early degeneration of these neurons is a hallmark of Huntington's disease. mdpi.com

Modulation of Neurotransmitter Release

Enkephalins act as neuromodulators, influencing the release of other neurotransmitters. nih.gov By binding to opioid receptors, they can inhibit the release of excitatory neurotransmitters involved in pain signaling, such as substance P and glutamate. nih.govjneurosci.org This presynaptic inhibition is a primary mechanism by which enkephalins produce their analgesic effects. nih.govjneurosci.org Research has demonstrated that opioid peptides can inhibit the release of acetylcholine (B1216132) (ACh) from parasympathetic nerve terminals, an effect that is reversible by opioid antagonists like naloxone. jneurosci.org

Gastrointestinal System Effects

The influence of Enkephalin, ala(2)-cysteamine(5)- and related opioid peptides extends to the gastrointestinal (GI) system, where they play a role in regulating function, motility, and mucosal integrity.

Anti-ulcer Activity in Experimental Models

Synthetic enkephalin analogs have demonstrated anti-ulcer properties in various experimental models. In a rat model of cysteamine-induced duodenal ulcers, the synthetic analog dalargin (B549230) showed a significant reduction in ulcer formation. nih.gov This effect is believed to be mediated through interaction with peripheral opioid receptors. nih.gov The cysteamine-induced ulcer model is a common method for evaluating potential anti-ulcer agents. jcdr.net The protective effects of some peptides against ulcer formation are thought to involve the modulation of dopamine (B1211576) pathways, as dopamine agonists have been shown to prevent cysteamine-induced ulcers, while antagonists can worsen them. nih.gov

Gastric Cytoprotection Mechanisms

Gastric cytoprotection refers to the ability of the gastric mucosa to withstand injury from various noxious substances. nih.govnih.gov This protective mechanism involves several factors, including the maintenance of mucosal blood flow, and the secretion of mucus and bicarbonate. nih.gov Some antacids have been shown to exert a potent mucosal protective action by activating prostaglandin (B15479496) synthesis and inactivating harmful substances like pepsin and bile acids. nih.gov The central nervous system also plays a significant role in gastric mucosal defense, with various neuropeptides, including opioids, demonstrating gastroprotective effects when administered centrally. karger.com These centrally-mediated effects are thought to be conveyed to the stomach via both the vagal nerve and sympathetic nervous system. karger.com

Renal System Effects

The therapeutic potential of compounds containing a cysteamine (B1669678) moiety has been investigated in the context of kidney protection. Cysteamine, an aminothiol (B82208), is recognized for its role in treating nephropathic cystinosis, a condition characterized by the accumulation of cystine crystals within lysosomes. nih.gov Its mechanism involves depleting these lysosomal cystine stores. nih.gov

Research in experimental models of kidney damage suggests that the benefits of cysteamine may extend beyond cystinosis. In studies on renal reperfusion injury in rats, cysteamine has demonstrated protective effects. frontiersin.org Reperfusion injury, a common cause of acute kidney injury, involves damage caused by the restoration of blood flow to ischemic tissue. Pre-treatment with cysteamine has been shown to enhance the levels of intracellular thiol antioxidants and the antioxidant enzyme glutathione (B108866) peroxidase (GPx), thereby shielding renal tissue from injury. frontiersin.org It also appears to mitigate oxidative stress and the activity of myofibroblasts, which are involved in the development of fibrosis in chronic kidney injury. frontiersin.org

While direct experimental evidence on the nephroprotective effects of Enkephalin, ala(2)-cysteamine(5)- is not available, the known antioxidant and protective properties of its cysteamine component provide a strong rationale for its investigation in models of experimental kidney injury. frontiersin.org Such models often use agents like gentamicin (B1671437) or induce ischemia-reperfusion to mimic human kidney disease, allowing for the evaluation of potential therapeutic agents by measuring markers of renal function and tissue damage. nih.govmdpi.com

Table 1: Effects of Cysteamine in Experimental Kidney Models

| Model | Key Findings | Reference |

| Nephropathic Cystinosis | Caused a decline in leukocyte cystine levels; improved creatinine (B1669602) clearance in some patients. | nih.gov |

| Renal Reperfusion Injury | Enhanced intracellular thiol antioxidants and GPx; reduced lipid peroxidation. | frontiersin.org |

| Chronic Kidney Disease | Modulated oxidative stress and inhibited myofibroblast activity. | frontiersin.org |

Pancreatic Function Modulation

The regulation of insulin (B600854) secretion from pancreatic beta-cells is a complex process influenced by various hormones and neurotransmitters. Enkephalins, as endogenous opioid peptides, have been shown to modulate this process, although the specific effects can vary depending on the analogue and the receptors it activates. nih.govresearchgate.net

For instance, the long-acting met-enkephalin (B1676343) analogue, FK 33-824, has been observed to inhibit insulin secretion induced by both glucose and non-glucose stimuli in humans. nih.gov This suggests a negative regulatory role for certain opioid peptides in insulin release. nih.gov Conversely, other studies using pancreatic cell lines have shown that selective mu- and delta-opioid receptor agonists can significantly increase insulin secretion, while kappa-opioid receptor agonists have no effect. researchgate.net This indicates that the influence of enkephalin analogues on insulin release is dependent on their specific receptor binding profile. researchgate.net

Adding another layer of complexity, the cysteamine component of "Enkephalin, ala(2)-cysteamine(5)-" has also been implicated in the control of insulin secretion. Studies using insulin-secreting cell lines have demonstrated that cysteamine can curtail glucose-stimulated insulin release. plos.org This inhibitory effect is thought to be related to its impact on protein serotonylation, a post-translational modification involved in the insulin exocytosis pathway. plos.org The dual influence of both the enkephalin peptide and the cysteamine moiety suggests that "Enkephalin, ala(2)-cysteamine(5)-" could have a complex modulatory effect on pancreatic beta-cell function.

Table 2: Effects of Enkephalin Analogues and Cysteamine on Insulin Secretion

| Compound | Model System | Effect on Insulin Secretion | Reference |

| FK 33-824 (met-enkephalin analogue) | Humans | Inhibition | nih.gov |

| DAMGO (mu-opioid agonist) | RIN-5F Pancreatic Cell Line | Increase | researchgate.net |

| DPDPE (delta-opioid agonist) | RIN-5F Pancreatic Cell Line | Increase | researchgate.net |

| Cysteamine | RINm5F & INS-1 Cell Lines | Reduction | plos.org |

Pharmacokinetics and Metabolic Stability

Blood-Brain Barrier Permeability and Transport Mechanisms

The blood-brain barrier (BBB) is a formidable obstacle for most peptides, limiting their entry into the central nervous system through both physical tight junctions and enzymatic activity. acs.org However, specific transport mechanisms exist that can facilitate the passage of certain peptides and their analogs.

Enkephalins and their synthetic analogs can be transported across the BBB via specialized, saturable carrier-mediated transport systems. nih.govnih.govrug.nl Research has identified Peptide Transport Systems (PTS) that facilitate the bidirectional movement of enkephalins. rug.nl One such system, PTS-1, is primarily responsible for the efficient clearance of enkephalins from the brain in a brain-to-blood direction. rug.nl

While the brain influx of natural enkephalins is generally low, modifications to the peptide structure can enhance transport. rug.nl For instance, some synthetic opioid peptides utilize a combination of simple diffusion and saturable transport mechanisms to enter the central nervous system. nih.gov Analogs like biphalin (B1667298) have been shown to use the large neutral amino acid carrier. nih.gov The transport of certain enkephalin analogs is sodium-dependent and can be influenced by various metabolic modulators. nih.gov Conjugating enkephalin analogs to vectors that target specific receptors, such as the low-density lipoprotein receptor (LDLR), is another strategy employed to enhance BBB penetration through receptor-mediated transcytosis. elifesciences.orgbiorxiv.orgelifesciences.org

Table 1: Carrier-Mediated Transport of Enkephalin Analogs

| Transport System / Mechanism | Peptide Example(s) | Key Characteristics |

|---|---|---|

| Peptide Transport System (PTS-1) | Methionine-enkephalin, Tyr-MIF-1 | Primarily brain-to-blood efflux; saturable. nih.govrug.nl |

| Large Neutral Amino Acid Carrier | Biphalin | Utilizes an existing amino acid transporter. nih.gov |

| Saturable Transport + Diffusion | [D-penicillamine2,5]enkephalin (DPDPE) | A dual mechanism of entry into the CNS. nih.govdntb.gov.ua |

Once within the central nervous system, enkephalin analogs can be taken up by neuronal cells through active, saturable transport systems. nih.gov Studies using the synthetic pentapeptide [D-Ala(2),D-Leu(5)]-Enkephalin (DADLE) have demonstrated robust, Na+-dependent, and saturable uptake in retinal neuronal cells. researchgate.netnih.gov This uptake is mediated by sodium-coupled oligopeptide transporters, specifically SOPT1 and SOPT2. researchgate.net

The uptake of Met-enkephalin (B1676343) into rat brain synaptosomes is also a temperature-dependent process that can be inhibited by metabolic inhibitors. nih.gov Kinetic analysis suggests a transport model involving both a high-affinity, saturable mechanism and a non-saturable component. nih.gov This uptake can be competitively inhibited by unlabeled Met-enkephalin, indicating a specific process. nih.gov Furthermore, the internalization of the opioid growth factor ([Met5]-enkephalin) is dependent on clathrin-mediated endocytosis, a saturable process that can be blocked by excess unlabeled peptide. nih.gov

Table 2: Characteristics of Neuronal Uptake of Enkephalin Analogs

| Feature | Observation | Compound Example |

|---|---|---|

| Saturability | Uptake is a saturable process, with a determined transport constant (Kt) of 6.2 ± 0.6 μM. researchgate.netnih.gov | DADLE researchgate.netnih.gov |

| Energy Dependence | Process is temperature-dependent and inhibited by metabolic inhibitors. nih.govnih.gov | Met-enkephalin nih.govnih.gov |

| Ion Dependence | Uptake is Na+-dependent. researchgate.netnih.gov | DADLE researchgate.netnih.gov |

| Transport System | Mediated by Sodium-Coupled Oligopeptide Transporters (SOPT1/SOPT2). researchgate.net | DADLE researchgate.net |

| Internalization Mechanism | Involves clathrin-mediated endocytosis. nih.gov | Met-enkephalin (Opioid Growth Factor) nih.gov |

Enzymatic Degradation and Stability Profiles

A major challenge for the therapeutic use of native enkephalins is their extremely short half-life, as they are rapidly broken down by peptidases. wikipedia.orgresearchgate.net Structural modifications, such as those in Enkephalin, ala(2)-cysteamine(5)-, are a key strategy to enhance resistance to this enzymatic degradation. annualreviews.org

Native enkephalins are degraded by at least two primary enzymatic pathways. The first is the cleavage of the N-terminal tyrosine residue by aminopeptidases. jst.go.jpresearchgate.net The second is the hydrolysis of the Gly-Phe bond by neutral endopeptidase (NEP), also known as "enkephalinase". jst.go.jpresearchgate.netjst.go.jp

Table 3: Enzymatic Degradation of Enkephalins and Protective Strategies

| Enzyme | Cleavage Site (in Met-Enkephalin) | Protective Modification |

|---|---|---|

| Aminopeptidase (B13392206) | Tyr¹ - Gly² | Substitution of Gly² with a D-amino acid (e.g., D-Ala). umich.edu |

| Enkephalinase (NEP) | Gly³ - Phe⁴ | Inhibition by specific inhibitors (e.g., Thiorphan). jst.go.jpresearchgate.net |

| Carboxypeptidase | Phe⁴ - Met⁵ | Modification or replacement of the C-terminal amino acid. annualreviews.org |

The metabolic half-life of natural Met-enkephalin is mere minutes. wikipedia.orgpeptidesociety.org This rapid degradation necessitates structural changes for any potential clinical utility. The replacement of the C-terminal amino acid (methionine) and its free carboxyl group with cysteamine (B1669678) represents a significant stabilizing modification. The free carboxyl group is a target for carboxypeptidases, and its removal by introducing the cysteamine moiety eliminates this degradation pathway.

Cysteamine itself is an aminothiol (B82208) that is relatively stable in plasma and is absorbed into tissues. nih.govxjtu.edu.cn By replacing the terminal amino acid with cysteamine, the resulting analog, Enkephalin, ala(2)-cysteamine(5)-, is rendered resistant to carboxypeptidase attack. This, combined with the D-Ala² modification that prevents aminopeptidase degradation, results in a molecule with a substantially increased metabolic half-life compared to its native counterpart, allowing for a more sustained presence in biological systems.

Advanced Research Perspectives and Unexplored Avenues

Development of Novel Analogs with Enhanced Specificity and Efficacy

The quest for improved analgesics has spurred the development of novel enkephalin analogs with enhanced specificity for particular opioid receptors (mu, delta, and kappa) and greater efficacy. The primary goals are to increase analgesic potency, improve bioavailability, and reduce adverse effects. One strategy involves creating mixed mu/delta opioid agonists to potentially enhance analgesic effects while minimizing the development of tolerance and other side effects associated with selective mu agonists. nih.gov

Researchers have designed and synthesized enkephalin analogs that incorporate a 4-anilidopiperidine scaffold, a key component of the potent synthetic opioid fentanyl, at the C-terminus of the enkephalin peptide sequence. nih.gov This modification has led to the discovery of ligands with very high binding affinities at both mu and delta receptors. nih.gov For instance, one such analog demonstrated potent agonist activities in both the mouse vas deferens (MVD) and guinea pig ileum (GPI) assays, which are standard models for assessing mu and delta opioid receptor activity, respectively. nih.gov

Another approach focuses on improving the metabolic stability and membrane permeability of enkephalin analogs. mdpi.com Since natural enkephalins are rapidly degraded by enzymes in the body, modifications are introduced to protect the peptide from enzymatic cleavage. These can include the incorporation of D-amino acids, cyclization of the peptide structure, or the addition of lipophilic groups to enhance passage across the blood-brain barrier. nih.govmdpi.com For example, the addition of a pivaloyl group to the N-terminus of a Leu-enkephalin analog, KK-103, resulted in a significantly extended plasma half-life and improved analgesic effects in animal models. mdpi.com

Furthermore, multifunctional ligands are being developed that not only act as agonists at mu and delta opioid receptors but also as antagonists at the kappa opioid receptor. mdpi.com This unique profile is considered to have high therapeutic potential for treating chronic pain by modulating pathological kappa opioid receptor activation while maintaining the analgesic benefits of mu and delta receptor agonism. mdpi.com

| Compound/Analog Type | Key Structural Modification | Desired Outcome |

| Mixed μ/δ Agonists | Incorporation of fentanyl-like scaffolds | Enhanced analgesia, reduced side effects |

| Stabilized Analogs | N-terminal pivaloyl group | Increased plasma half-life, improved efficacy |

| Multifunctional Ligands | Peptidomimetics with KOR antagonist activity | Treatment of chronic pain with a novel mechanism |

Exploration of Biased Agonism and its Therapeutic Implications

The concept of biased agonism, or functional selectivity, has emerged as a promising strategy in opioid drug discovery. nih.govannualreviews.org It posits that a ligand can preferentially activate one of several downstream signaling pathways of a G protein-coupled receptor (GPCR), such as an opioid receptor. The traditional view holds that G protein signaling mediates the desired analgesic effects of opioids, while the β-arrestin pathway is associated with adverse effects like respiratory depression, tolerance, and addiction. nih.govmdpi.com

Endogenous enkephalins are generally considered "balanced" agonists, meaning they activate both G protein and β-arrestin pathways. nih.gov The development of biased agonists aims to create molecules that selectively activate the G protein pathway, thereby offering a safer therapeutic profile. annualreviews.orgmdpi.com Several G protein-biased agonists for the mu-opioid receptor have been developed and have shown promise in preclinical studies, exhibiting potent analgesia with reduced side effects. nih.gov

For the delta-opioid receptor, the target of "Enkephalin, ala(2)-cysteamine(5)-", biased agonism is also an active area of investigation. The development of G protein-biased delta-opioid agonists could potentially provide effective treatment for chronic pain and mood disorders without the proconvulsant properties observed with some delta agonists. nih.gov Research has shown that different delta-opioid agonists can induce distinct receptor conformations, leading to differential recruitment of β-arrestin isoforms and varied physiological outcomes. uthscsa.edu For example, the development of PN6047, a selective G protein-biased delta-opioid agonist, has shown efficacy in preclinical models of chronic pain without causing analgesic tolerance or other common opioid-mediated side effects. nih.gov

However, the therapeutic benefits of biased agonism are still a subject of debate, with some recent studies suggesting that the relationship between β-arrestin signaling and adverse effects is more complex than initially thought. nih.govnih.govannualreviews.org Further research is needed to fully understand the therapeutic implications of biased agonism at opioid receptors.

Investigation of Receptor Internalization and Desensitization Mechanisms

The long-term use of opioid agonists is often limited by the development of tolerance, where the analgesic effect diminishes over time. Receptor desensitization and internalization are key cellular mechanisms contributing to this phenomenon. researchgate.netfrontiersin.org Upon prolonged exposure to an agonist, opioid receptors can be phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin. frontiersin.orgjneurosci.org This uncouples the receptor from its G protein, dampening the signal, and can promote the removal of the receptor from the cell surface through internalization (endocytosis). frontiersin.orgjneurosci.orgnih.gov

Research on delta-opioid receptors has shown that the extent of receptor internalization can depend on the specific agonist. nih.govplos.orgresearchgate.net Some agonists are "high-internalizing," causing robust receptor endocytosis, while others are "low-internalizing," producing their effects primarily at the cell surface. nih.govplos.orgresearchgate.net Studies using knock-in mice expressing fluorescently tagged delta-opioid receptors have demonstrated a direct link between receptor internalization and the loss of analgesic efficacy in vivo. nih.govplos.org When a high-internalizing agonist was used, a second dose produced no analgesic response, and this was correlated with widespread receptor internalization. nih.gov In contrast, a low-internalizing agonist maintained its analgesic effect upon repeated administration, with receptors remaining on the cell surface. nih.gov

The mechanisms governing these processes are complex and involve a variety of cellular proteins. nih.gov For instance, the specific β-arrestin isoform recruited (arrestin-2 vs. arrestin-3) can be ligand-dependent and influence the development of tolerance. uthscsa.edu Understanding the precise mechanisms of desensitization and internalization for specific enkephalin analogs like "Enkephalin, ala(2)-cysteamine(5)-" is crucial for predicting their long-term efficacy and for designing new drugs that minimize tolerance.

Advanced Analytical Techniques for In Vivo Monitoring

To fully understand the physiological role of enkephalins and their analogs, it is essential to monitor their release and concentration dynamics in the living brain in real-time. This presents a significant analytical challenge due to the low concentrations and rapid degradation of these neuropeptides. elifesciences.orgelifesciences.orgnih.gov

Advanced analytical techniques are being developed and refined to meet this challenge. One of the most powerful approaches is in vivo microdialysis coupled with highly sensitive detection methods like mass spectrometry (MS) or capillary liquid chromatography with electrochemical detection. elifesciences.orgnih.govnih.gov Microdialysis allows for the sampling of extracellular fluid from specific brain regions in freely moving animals. elifesciences.orgnih.gov The collected samples can then be analyzed to quantify the levels of enkephalins and other neurochemicals. elifesciences.orgnih.gov

Recent improvements in these techniques have enabled the detection of dynamic changes in enkephalin levels in response to stimuli such as acute stress, with high temporal resolution. elifesciences.orgelifesciences.org For example, researchers have developed an optimized method that improves the detection and stabilization of Met- and Leu-enkephalin, allowing for a more accurate measurement of their release. nih.gov Other techniques being explored include low-flow push-pull perfusion and the development of highly specific biosensors. nih.gov These advanced analytical tools are invaluable for elucidating the precise role of enkephalins in complex behaviors and for assessing the pharmacokinetic and pharmacodynamic properties of novel enkephalin analogs in vivo. nih.govresearchgate.networldscientific.comrsc.orgnih.gov

| Technique | Principle | Advantages | Challenges |

| Microdialysis-MS | Sampling of extracellular fluid followed by mass spectrometric analysis. elifesciences.org | High sensitivity and specificity for multiple analytes. researchgate.net | Limited temporal resolution (minutes). nih.gov |

| Microdialysis-LC-ED | Chromatographic separation followed by electrochemical detection. nih.gov | Good temporal resolution (can be down to 5 minutes). nih.gov | May have lower specificity than MS. |

| Biosensors | Implantable sensors that generate a signal upon binding to the target molecule. | Potential for real-time, continuous monitoring. nih.gov | Stability, sensitivity, and selectivity are ongoing areas of development. nih.gov |

Role of Enkephalin, ala(2)-cysteamine(5)- in Disease Pathophysiology Beyond Pain (e.g., Neurodegenerative Disorders, Inflammatory Conditions)

While the primary focus of enkephalin research has been on pain modulation, there is growing evidence that these peptides play a significant role in the pathophysiology of other diseases, including neurodegenerative and inflammatory conditions. patsnap.comselfhacked.comnih.govnumberanalytics.com This opens up new therapeutic possibilities for enkephalin analogs like "Enkephalin, ala(2)-cysteamine(5)-".

In the context of neurodegenerative disorders , such as Alzheimer's and Parkinson's disease, enkephalins are being investigated for their potential neuroprotective effects. patsnap.comnih.gov Some studies suggest that enkephalins can reduce neuronal damage caused by excitotoxicity and oxidative stress. nih.gov However, the role of enkephalins in these diseases is complex. For instance, in a mouse model of Alzheimer's disease, elevated levels of enkephalin were found in brain regions critical for memory, and these elevations correlated with cognitive deficits. nih.govnih.govjneurosci.org Blocking mu-opioid receptors in these mice actually reduced memory impairments, suggesting that in some contexts, excessive enkephalin signaling could be detrimental. nih.govnih.govjneurosci.org

In inflammatory conditions , enkephalins have demonstrated anti-inflammatory properties. patsnap.comselfhacked.com They can inhibit the release of pro-inflammatory cytokines from immune cells. selfhacked.com Furthermore, immune cells themselves can produce and secrete enkephalins at sites of inflammation, contributing to a local analgesic effect. nih.govanr.frelifesciences.orgfrontiersin.orgresearchgate.net This has led to the exploration of enkephalin-based therapies for conditions like inflammatory bowel disease and rheumatoid arthritis. patsnap.comselfhacked.com For example, in preclinical models of neuropathic pain, which has a significant neuroinflammatory component, the enkephalin analog biphalin (B1667298) has been shown to reduce symptoms by diminishing the activation of microglia, the primary immune cells of the central nervous system. nih.gov

Epigenetic Regulation of Opioid Receptors and Endogenous Enkephalins

Epigenetics refers to modifications to DNA and its associated proteins that alter gene expression without changing the DNA sequence itself. These mechanisms, including DNA methylation and histone modifications, are emerging as key regulators of the endogenous opioid system. patsnap.com Chronic exposure to drugs of abuse, stress, and other environmental factors can lead to epigenetic changes that affect the expression of opioid receptors and the genes that code for endogenous opioid peptides like enkephalins. patsnap.comselfhacked.com

Research has shown that the expression of mu- and delta-opioid receptors can be regulated by epigenetic mechanisms in various brain regions. patsnap.com For example, changes in DNA methylation of the mu-opioid receptor gene (OPRM1) have been associated with opioid dependence. nih.govresearchgate.net Similarly, stress has been shown to alter the expression of various opioid receptors and the sensitivity to opioid agonists, with epigenetic modifications likely playing a role. selfhacked.com

The epigenetic regulation of the genes that produce enkephalins is also an area of active investigation. Understanding how these genes are turned on and off in response to different stimuli could provide new targets for therapeutic intervention. For example, if a disease state is associated with a deficiency in endogenous enkephalins, it might be possible to develop drugs that epigenetically enhance their production. This field of research is still in its early stages but holds significant promise for developing novel and more personalized treatments for a range of disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.